N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

Antibacterial FtsZ inhibition Biphenyl-benzamide

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide (CAS 1396883-79-6) is a synthetic biphenyl-benzamide derivative that belongs to the class of 2,6-difluorobenzamide-containing FtsZ inhibitors. The compound features a biphenyl moiety linked to a hydroxypropyl group and a 2,6-difluorobenzamide pharmacophore, a structural signature associated with targeting the bacterial cell division protein FtsZ.

Molecular Formula C22H19F2NO2
Molecular Weight 367.396
CAS No. 1396883-79-6
Cat. No. B2852231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide
CAS1396883-79-6
Molecular FormulaC22H19F2NO2
Molecular Weight367.396
Structural Identifiers
SMILESCC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C22H19F2NO2/c1-22(27,14-25-21(26)20-18(23)8-5-9-19(20)24)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-13,27H,14H2,1H3,(H,25,26)
InChIKeyJNHGJNQTOPXXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide for Antibacterial FtsZ Inhibitor Procurement


N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide (CAS 1396883-79-6) is a synthetic biphenyl-benzamide derivative that belongs to the class of 2,6-difluorobenzamide-containing FtsZ inhibitors [1]. The compound features a biphenyl moiety linked to a hydroxypropyl group and a 2,6-difluorobenzamide pharmacophore, a structural signature associated with targeting the bacterial cell division protein FtsZ [2]. While the 2,6-difluorobenzamide scaffold is a recognized pharmacophore for allosteric FtsZ inhibition, the specific biphenyl-hydroxypropyl substitution pattern of this compound is distinct from the majority of published biphenyl-benzamide FtsZ inhibitors [1][2]. Vendors list the compound as an antimicrobial research agent [3]; however, primary peer-reviewed data quantifying its differentiation from close structural analogs remain limited as of the current literature.

Why Generic Substitution Fails for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide


Within the biphenyl-benzamide FtsZ inhibitor class, minor structural modifications produce dramatic shifts in antibacterial potency, spectrum, and metabolic stability, making generic substitution unreliable. Published Structure-Activity Relationship (SAR) data on closely related 2,6-difluorobenzamide derivatives demonstrate that changes to the 3-substituent on the benzoic acid ring (e.g., alkyl vs. alkoxy) can alter MIC values by up to 10-fold against Bacillus subtilis [1]. Similarly, the biphenyl substitution pattern, linker length (hydroxypropyl vs. ethyl), and fluorine substitution regiochemistry all critically modulate both FtsZ binding affinity and pharmacokinetic properties [2][3]. The biphenyl-4-yl-hydroxypropyl linker in N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide is structurally distinct from the substituents found in the most thoroughly characterized biphenyl-benzamide FtsZ inhibitors (e.g., Compound 30 from Deng et al. 2022, which features a 4-phenylbenzyloxy moiety rather than a hydroxypropyl linker) [2]. Therefore, assuming interchangeable activity with any other in-class compound without confirmatory side-by-side testing is not scientifically justified.

Quantitative Differentiation Evidence for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide


Structural Differentiation from Lead Biphenyl-Benzamide FtsZ Inhibitor Compound 30 via Linker Architecture

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide differs structurally from the most potent published biphenyl-benzamide FtsZ inhibitor, Compound 30 (Deng et al. 2022), through its hydroxypropyl linker. Compound 30 utilizes a 4-phenylbenzyloxy substituent directly attached to the benzamide ring, whereas the target compound features a 2-hydroxypropyl spacer between the biphenyl-4-yl group and the 2,6-difluorobenzamide amide nitrogen [1]. Published SAR indicates that Compound 30 achieved MIC values of 0.008–0.063 μg/mL against four Bacillus subtilis strains and demonstrated human metabolic stability T1/2 = 111.98 min and oral bioavailability F = 61.2% [1]. No comparable published MIC, metabolic stability, or pharmacokinetic data exist for the target compound with the hydroxypropyl linker, making the functional impact of this linker structural difference unquantified at present.

Antibacterial FtsZ inhibition Biphenyl-benzamide

Differentiation from Simplified 2,6-Difluorobenzamide Derivatives Lacking Biphenyl Extension

The target compound's extended biphenyl-4-yl-hydroxypropyl substituent provides a larger hydrophobic surface area compared to the 3-substituted 2,6-difluorobenzamide derivatives reported by Bi et al. (2017). In that study, 3-chloroalkoxy (Compound 7), 3-bromoalkoxy (Compound 12), and 3-alkyloxy (Compound 17) derivatives showed MICs of 0.25–1 μg/mL against B. subtilis [1]. The biphenyl extension in the target compound could potentially enhance hydrophobic interactions with the FtsZ interdomain cleft or alter membrane permeability, but no published head-to-head comparison against these simpler derivatives exists.

FtsZ inhibitor Antibacterial 2,6-difluorobenzamide

Differentiation from Biphenyl-Benzamide NK-1 Antagonists via Pharmacological Target

The biphenyl-benzamide scaffold is also known in NK-1 (substance P) receptor antagonism, as exemplified by the biphenyl substituted amides in US Patent 6,552,088 [1]. The target compound's 2,6-difluorobenzamide motif is tailored for FtsZ allosteric inhibition rather than NK-1 receptor binding, distinguishing it pharmacologically from NK-1-targeted biphenyl benzamides. No quantitative binding or functional data comparing FtsZ inhibition vs. NK-1 receptor antagonism for this specific compound have been published.

NK-1 antagonist Substance P Biphenyl amides

Physicochemical Differentiation: Lipophilicity and Structural Features vs. Other Biphenyl-Benzamide FtsZ Inhibitors

The target compound incorporates a secondary alcohol in the hydroxypropyl linker, which provides a hydrogen-bond donor not present in the ether-linked biphenyl-benzamide inhibitors (e.g., Compound 30 with a benzyloxy ether) [1]. This feature is predicted to reduce logP relative to ether-linked analogs while potentially improving aqueous solubility. However, no experimentally measured logP, solubility, or permeability data for this specific compound have been published in peer-reviewed literature relative to comparator biphenyl-benzamide FtsZ inhibitors.

Lipophilicity Physicochemical properties Drug design

Best-Fit Application Scenarios for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide Based on Current Evidence


FtsZ Polymerization Inhibition Probe for Gram-Positive Antibacterial Discovery

Based on class-level evidence and SAR from structurally related biphenyl-benzamide FtsZ inhibitors [1][2], this compound is positioned as a research probe for evaluating FtsZ polymerization inhibition in Gram-positive bacteria, particularly Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). Its biphenyl-4-yl extension may access hydrophobic binding pockets adjacent to the 2,6-difluorobenzamide allosteric site, potentially enabling new SAR exploration along the interdomain cleft of FtsZ [3]. Users should establish MIC values against their target strains in head-to-head comparison with a reference compound (e.g., PC190723 or Compound 30) to confirm activity.

Chemical Biology Tool for Studying the Impact of Linker Hydrogen-Bond Donors on Benzamide FtsZ Inhibitor Pharmacology

The hydroxypropyl linker of the target compound introduces a secondary alcohol hydrogen-bond donor absent in ether-linked comparators like Compound 30 [1]. This makes the compound a useful tool for systematic SAR studies probing whether linker hydrogen-bond donor capacity enhances or diminishes FtsZ binding affinity, bacterial cell permeability, or susceptibility to efflux. Comparative biophysical binding assays (e.g., SPR or fluorescence anisotropy against purified FtsZ) are recommended to quantify any linker-driven affinity differences.

Prefrontal Pharmacokinetic and Metabolic Stability Screening of Hydroxypropyl-Containing Benzamide FtsZ Inhibitors

Published data on Compound 30 demonstrate human microsomal half-life of 111.98 min and oral bioavailability of 61.2% in rat [1]. The target compound's hydroxypropyl linker may alter oxidative metabolism and glucuronidation susceptibility relative to the ether-linked scaffold. The compound is suitable for comparative in vitro ADME profiling (microsomal stability, CYP inhibition, plasma protein binding) and preliminary in vivo PK studies to determine whether the hydroxypropyl architecture confers any metabolic stability advantage or liability [2].

Reference Standard for Differentiating FtsZ-Targeted Biphenyl-Benzamides from NK-1-Targeted Biphenyl Amides in Screening Cascades

The 2,6-difluorobenzamide motif strongly biases this compound toward FtsZ inhibition over NK-1 receptor antagonism, as evidenced by the distinct pharmacophoric requirements for each target class [4]. The compound can serve as a reference standard in dual-target screening cascades to validate assay selectivity and distinguish FtsZ-mediated antibacterial activity from off-target neurokinin receptor effects that may be associated with other biphenyl-containing screening library compounds.

Quote Request

Request a Quote for N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.